molecular formula C6H7Cl2FN2 B2506306 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride CAS No. 2580210-44-0

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride

Cat. No. B2506306
CAS RN: 2580210-44-0
M. Wt: 197.03
InChI Key: WEHYIONHUYUAAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and careful control of reaction conditions. Paper discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, which is synthesized from a dimethylbenzenamine precursor through diazotization and bromination. This suggests that a similar approach could potentially be applied to synthesize 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride, starting from an appropriate amine and introducing the chlorine and fluorine substituents through halogenation reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for their reactivity and physical properties. The X-ray crystal structure determinations reported in paper for various chlorinated compounds provide valuable information on the geometric parameters that could be expected for this compound. These parameters include bond lengths, angles, and the overall molecular conformation, which are essential for understanding the compound's reactivity.

Chemical Reactions Analysis

The chemical reactions involving halogenated benzene derivatives can lead to a variety of transformation products. Paper describes the chlorination of 4-methylbenzene-1,2-diamine and the subsequent transformation into different products, including a pentachloro ketone and a hydroxy acid. This indicates that halogenated benzene compounds can undergo further functionalization, which could be relevant for the chemical behavior of this compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the properties of this compound, they do provide insights into the properties of structurally related compounds. For example, the presence of halogen atoms is likely to affect the compound's boiling point, solubility, and density. Additionally, the electronic effects of the chlorine and fluorine atoms could influence the compound's reactivity in electrophilic aromatic substitution reactions.

Scientific Research Applications

1. Synthesis of Soluble Fluoro-Polyimides

Fluoro-polyimides synthesized using fluorine-containing aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties make them suitable for various industrial applications (Xie et al., 2001).

2. Electrochemical Fluorination of Aromatic Compounds

The compound has been used in studies involving the electrochemical fluorination of aromatic compounds, which is essential in understanding the chemical processes and mechanisms for developing new fluorinated materials (Horio et al., 1996).

3. Development of Light-Color Soluble Polyimides

These polyimides, synthesized using related compounds, have been found to possess low moisture absorption and good thermal stability, making them useful in high-performance materials (Yang et al., 2006).

4. Investigation of Gas-phase Reactions

Studies have been conducted to understand the gas-phase reactions between various ions and fluorobenzene derivatives, which is crucial in the field of chemical kinetics and reaction mechanisms (Matimba et al., 1993).

5. Synthesis of Phosphorus-Nitrogen Compounds

The synthesis of phosphorus-nitrogen compounds using fluorobenzene derivatives has been explored, which has implications in the development of new materials and chemicals (Tanrıkulu et al., 2019).

6. Synthesis of Fluorinated Aromatic Compounds

Studies have been done on the synthesis of various fluorinated aromatic compounds using halogen exchange reactions, which is significant in the field of organic synthesis (Fedorov et al., 2015).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302 and H318 . Precautionary measures include avoiding inhalation, contact with skin, and contact with eyes .

properties

IUPAC Name

3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-3(8)1-2-4(9)6(5)10;/h1-2H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYIONHUYUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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